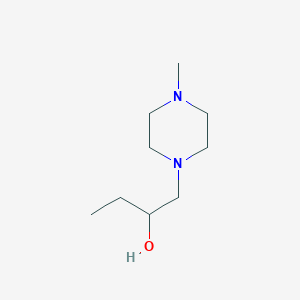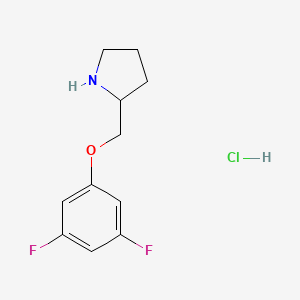
2-((3,5-Difluorophenoxy)methyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,5-Difluorophenoxy)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO and a molecular weight of 249.68 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various research and development endeavors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Difluorophenoxy)methyl)pyrrolidine hydrochloride typically involves the reaction of 3,5-difluorophenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common solvents include dichloromethane or toluene, and bases such as potassium carbonate or sodium hydride are often used .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Difluorophenoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-((3,5-Difluorophenoxy)methyl)pyrrolidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3,5-Difluorophenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological processes. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((2,6-Difluorophenoxy)methyl)morpholine hydrochloride
- 2-((2-Fluorophenoxy)methyl)morpholine hydrochloride
- 3-((3,5-Difluorophenoxy)methyl)pyrrolidine
Uniqueness
2-((3,5-Difluorophenoxy)methyl)pyrrolidine hydrochloride stands out due to its specific substitution pattern on the phenoxy ring, which imparts unique reactivity and selectivity. This makes it particularly valuable in synthetic chemistry and pharmacological research .
Properties
Molecular Formula |
C11H14ClF2NO |
|---|---|
Molecular Weight |
249.68 g/mol |
IUPAC Name |
2-[(3,5-difluorophenoxy)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-8-4-9(13)6-11(5-8)15-7-10-2-1-3-14-10;/h4-6,10,14H,1-3,7H2;1H |
InChI Key |
BQAOZPLJDBFJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC2=CC(=CC(=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B13211195.png)
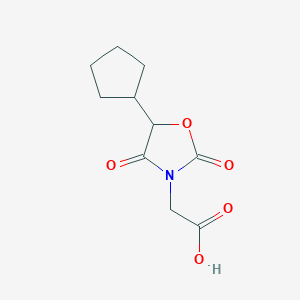
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid](/img/structure/B13211212.png)
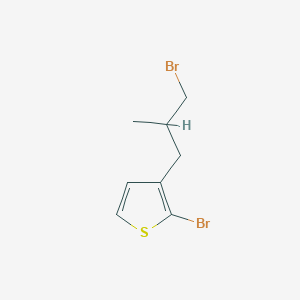
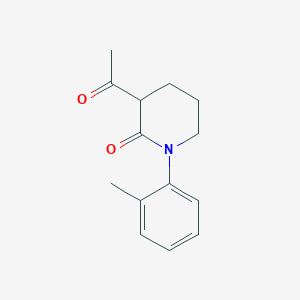
![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B13211216.png)

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B13211224.png)

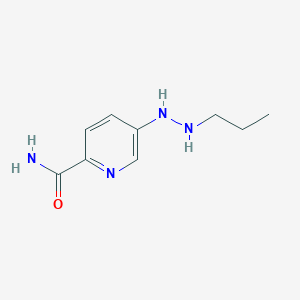
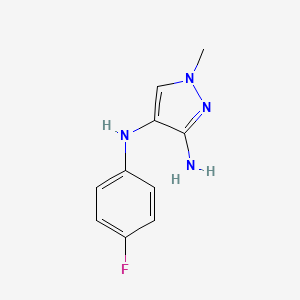

![tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate](/img/structure/B13211262.png)
